5-Bromo-2-methyl-3-nitrobenzoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

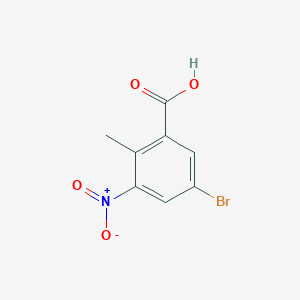

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUJILVHXQDCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548948 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107650-20-4 | |

| Record name | 5-Bromo-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid

CAS Number: 107650-20-4

This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-3-nitrobenzoic acid, a key intermediate in the synthesis of pharmaceutically active compounds. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and insights into its application.

Core Compound Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol .[1] It typically appears as a solid.

| Property | Value | Reference |

| CAS Number | 107650-20-4 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O | [1] |

| InChI | InChI=1S/C8H6BrNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | [1] |

| InChIKey | DXUUJILVHXQDCV-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocol: Nitration of 5-bromo-2-methylbenzoic acid (Generalized)

Materials:

-

5-bromo-2-methylbenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Deionized water

-

Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 5-bromo-2-methylbenzoic acid to pre-cooled concentrated sulfuric acid.

-

Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 5-bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, data for its methyl ester, Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3), can be found and provides an indication of the expected spectral characteristics.

| Spectroscopic Data for Methyl 5-bromo-2-methyl-3-nitrobenzoate |

| FTIR (Film) : Data available on PubChem, recorded on a Bruker Tensor 27 FT-IR.[2] |

| ¹H NMR (400 MHz, CDCl₃) : δ 8.12 (d, J=2.0 Hz, 1H), 7.97(d, J=2.0 Hz, 1H), 3.95(s, 3H), 2.57(s, 3H).[3] |

Application in Drug Development

This compound is a crucial intermediate in the synthesis of EPZ005687 , a potent and selective inhibitor of the enzyme Enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers.

Synthesis of EPZ005687 (Conceptual Workflow)

A detailed experimental protocol for the conversion of this compound to EPZ005687 is proprietary and not publicly available. However, a conceptual workflow can be outlined based on common organic synthesis reactions. This would likely involve the reduction of the nitro group to an amine, followed by a series of coupling reactions to build the final complex structure of the EZH2 inhibitor.

Caption: Conceptual synthesis pathway from the core compound to EPZ005687.

The EZH2 Signaling Pathway and Therapeutic Rationale

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic mark leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing that promotes tumor growth and proliferation.

EZH2 inhibitors, such as those derived from this compound, work by blocking the catalytic activity of EZH2. This leads to a decrease in H3K27me3 levels, reactivation of tumor suppressor genes, and ultimately, inhibition of cancer cell growth.

References

physicochemical properties of 5-Bromo-2-methyl-3-nitrobenzoic acid

An In-depth Technical Guide on the Physicochemical Properties of 5-Bromo-2-methyl-3-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of this compound. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

This compound is a colorless to light yellow solid powder.[1] It is relatively stable at room temperature but should be kept away from strong oxidizing agents, reducing agents, and strong acids.[1] This compound serves as a crucial intermediate in organic synthesis for producing pesticides, dyes, and pharmaceutical intermediates.[1] Notably, it is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2.[2]

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [1][3] |

| Molar Mass | 260.04 g/mol | [1][3] |

| Melting Point | 175-180 °C | [1] |

| Boiling Point | 376.983 °C at 760 mmHg | [1] |

| Density | 1.778 g/cm³ | [1] |

| Flash Point | 181.793 °C | [1] |

| pKa | 2.0 ± 0.20 (Predicted) | [1] |

| Vapor Pressure | 0 mmHg at 25°C | [1] |

| Refractive Index | 1.633 | [1] |

| Appearance | Colorless to light yellow solid powder | [1] |

| Purity | 97% | [3] |

| CAS Number | 107650-20-4 | [1][2][3][4] |

Experimental Protocols

Proposed Synthesis: Nitration of 5-Bromo-2-methylbenzoic Acid

This protocol is based on general methods for the nitration of aromatic compounds.

Materials and Reagents:

-

5-Bromo-2-methylbenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

-

Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained between 0-10°C.

-

Reaction Setup: Dissolve the starting material, 5-Bromo-2-methylbenzoic acid, in dichloromethane in a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Cool this solution to 0-5°C.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-Bromo-2-methylbenzoic acid over 30-45 minutes. The reaction temperature must be maintained between 0-5°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over cracked ice. The crude product will separate. If a solid precipitates, it can be collected by vacuum filtration. If it remains in the organic layer, separate the layers and wash the organic layer with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude this compound.

Purification Protocols

The crude product typically requires purification to remove unreacted starting materials and side products. Common methods include recrystallization and column chromatography.[5][6]

1. Recrystallization

Recrystallization is effective for purifying solid compounds based on differences in solubility.

Procedure:

-

Solvent Selection: Test various solvents (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find one that dissolves the compound well at high temperatures but poorly at room temperature.

-

Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[6]

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[6]

2. Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.

Procedure:

-

Stationary and Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel plate. The product should have an Rf value of approximately 0.2-0.4.[6]

-

Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.[6]

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[5]

-

Elution: Pass the mobile phase through the column, collecting fractions.[5]

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[5]

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: A plausible workflow for the synthesis of this compound.

Caption: General workflows for the purification of this compound.

References

An In-depth Technical Guide to the Structural Analysis of 5-Bromo-2-methyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and analytical overview of 5-Bromo-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to present a robust analytical framework. This guide includes a proposed synthetic pathway, predicted spectroscopic data, and detailed experimental protocols for its characterization. The information is intended to support researchers in the synthesis, identification, and further investigation of this compound and its derivatives.

Introduction

This compound is a poly-substituted benzene derivative featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group. This combination of functional groups makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and novel materials. The electronic and steric effects of these substituents influence the molecule's reactivity, spectroscopic properties, and potential biological activity. A thorough structural analysis is paramount for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the substitution pattern on the benzene ring. The IUPAC name for this compound is this compound.[1] Key physicochemical properties, largely computed, are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | [1] |

| Molecular Weight | 260.04 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 107650-20-4 | [1] |

| Appearance (Predicted) | Colorless to light yellow solid powder | [2] |

| Boiling Point (Predicted) | 376.983°C at 760 mmHg | [2] |

| Density (Predicted) | 1.778 g/cm³ | [2] |

| InChI Key | DXUUJILVHXQDCV-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)O | [1] |

digraph "5_Bromo_2_methyl_3_nitrobenzoic_acid_Structure" { graph [fontname="Arial", label="Chemical Structure of this compound", labelloc=t, fontsize=14]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_methyl [label="CH₃"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; N_nitro [label="N⁺"]; O1_nitro [label="O⁻"]; O2_nitro [label="O"]; Br [label="Br"];

// Positioning nodes {rank=same; C1; C6;} {rank=same; C2; C5;} {rank=same; C3; C4;}

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- C_carboxyl; C_carboxyl -- O1_carboxyl [label="="]; C_carboxyl -- O2_carboxyl; C2 -- C_methyl; C3 -- N_nitro; N_nitro -- O1_nitro; N_nitro -- O2_nitro [label="="]; C5 -- Br;

// Aromaticity representation (invisible nodes and edges) node [shape=point, width=0.01, height=0.01, label=""]; center [pos="2,2!"]; p1 [pos="1.5,2.866!"]; p2 [pos="2.5,2.866!"]; p3 [pos="3,2!"]; p4 [pos="2.5,1.134!"]; p5 [pos="1.5,1.134!"]; p6 [pos="1,2!"]; p1 -- p2 [style=invis]; p2 -- p3 [style=invis]; p3 -- p4 [style=invis]; p4 -- p5 [style=invis]; p5 -- p6 [style=invis]; p6 -- p1 [style=invis];

// Place labels on the ring C1_label [label="1", pos="0.7,2!"]; C2_label [label="2", pos="1.2,2.866!"]; C3_label [label="3", pos="2.8,2.866!"]; C4_label [label="4", pos="3.3,2!"]; C5_label [label="5", pos="2.8,1.134!"]; C6_label [label="6", pos="1.2,1.134!"];

}

Figure 1: Chemical Structure of this compound

Proposed Synthesis Pathway

A plausible synthetic route to this compound is the nitration of 5-bromo-2-methylbenzoic acid. The directing effects of the substituents on the starting material guide the regioselectivity of this electrophilic aromatic substitution. The methyl group is an ortho-, para-director and activating, while the bromine is also an ortho-, para-director but deactivating. The carboxylic acid group is a meta-director and deactivating. The position of nitration is determined by the interplay of these effects. The most favorable position for electrophilic attack is ortho to the activating methyl group and meta to the deactivating carboxylic acid and bromine, which is the C3 position.

Figure 2: Proposed Synthesis Workflow for this compound

Detailed Experimental Protocol: Nitration of 5-Bromo-2-methylbenzoic acid

This protocol is adapted from general procedures for the nitration of substituted benzoic acids.

-

Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, while cooling in an ice-water bath to maintain the temperature below 10°C.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g of 5-bromo-2-methylbenzoic acid in 40 mL of concentrated sulfuric acid. Cool this solution to 0-5°C using an ice-water bath.

-

Nitration: Slowly add the prepared nitrating mixture to the solution of 5-bromo-2-methylbenzoic acid via the dropping funnel over a period of 30-45 minutes. Ensure the temperature is maintained below 10°C throughout the addition.

-

Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Structural Analysis and Characterization

A comprehensive structural elucidation of this compound would involve a combination of spectroscopic and crystallographic techniques.

Figure 3: Logical Workflow for the Structural Elucidation

Spectroscopic Data (Predicted and Analogous)

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as singlets or narrow doublets (due to small meta coupling), a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six aromatic carbons, the methyl carbon, and the carboxyl carbon. The chemical shifts will be influenced by the electron-withdrawing and -donating nature of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 165 - 170 |

| Ar-H (C4-H) | ~8.2 (d) | ~125 |

| Ar-H (C6-H) | ~8.0 (d) | ~135 |

| -CH₃ | ~2.5 (s) | ~20 |

| Ar-C (C1) | - | ~130 |

| Ar-C (C2) | - | ~140 |

| Ar-C (C3) | - | ~150 |

| Ar-C (C5) | - | ~120 |

Note: These are approximate values and may vary depending on the solvent and experimental conditions.

4.1.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule. For the methyl ester, methyl 5-bromo-2-methyl-3-nitrobenzoate, IR spectra have been recorded.[3]

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C-H stretch (Aliphatic) | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1680-1710 | Strong |

| N-O stretch (Asymmetric) | 1510-1560 | Strong |

| N-O stretch (Symmetric) | 1345-1385 | Strong |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-Br stretch | 500-600 | Medium |

4.1.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M]⁺ | 258.9480 | 260.9460 |

| [M-OH]⁺ | 241.9403 | 243.9383 |

| [M-COOH]⁺ | 213.9585 | 215.9565 |

| [M-NO₂]⁺ | 212.9534 | 214.9514 |

Crystallographic Data (Inferred from Analogs)

No crystal structure has been reported for this compound. However, analysis of the crystal structures of similar compounds, such as 4-bromo-3-nitrobenzoic acid and 2-bromobenzoic acid, suggests that the molecule is likely to be planar, with the carboxylic acid group potentially twisted out of the plane of the benzene ring.[3][4][5][6] In the solid state, it is expected to form hydrogen-bonded dimers through the carboxylic acid groups.

Table 5: Expected Crystallographic Parameters

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Forces | Hydrogen bonding between carboxylic acid groups (dimer formation), π-π stacking, halogen bonds. |

| C-Br Bond Length (Å) | ~1.90 |

| C-N Bond Length (Å) | ~1.48 |

| N-O Bond Lengths (Å) | ~1.22 |

| C=O Bond Length (Å) | ~1.25 |

| C-O Bond Length (Å) | ~1.31 |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical spectral width would be from -2 to 12 ppm.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument, typically at 100 MHz. A spectral width from 0 to 200 ppm is standard.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer. Acquire data in both positive and negative ion modes for ESI.

-

Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻ for ESI, M⁺ for EI). Compare the observed isotopic distribution with the theoretical pattern for a bromine-containing compound.

Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

Potential Applications and Further Research

While the biological activity of this compound has not been extensively studied, its structural motifs are present in various biologically active molecules. The nitroaromatic scaffold is a known pharmacophore, and substituted benzoic acids are common starting materials in drug discovery. Further research could explore its potential as an intermediate for the synthesis of enzyme inhibitors, antimicrobial agents, or functional materials. Its utility as a chemical intermediate is well-established.[2]

Conclusion

This technical guide provides a detailed structural and analytical profile of this compound. By combining predicted data with information from analogous compounds and established analytical protocols, this document serves as a valuable resource for researchers. The proposed synthetic route and comprehensive characterization workflow will facilitate further investigation into the chemistry and potential applications of this versatile molecule.

References

- 1. This compound | C8H6BrNO4 | CID 13770008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 4-Bromo-3-nitrobenzoic acid | C7H4BrNO4 | CID 232986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of 2-bromo-benzoic acid at 120 K: a redetermination - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-Bromo-2-methyl-3-nitrobenzoic acid, a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis. This document compiles available spectroscopic data (NMR, IR, MS), outlines detailed experimental protocols for spectral acquisition, and presents logical workflows for its synthesis and analysis.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of direct experimental spectra for the acid, data for the closely related methyl ester, Methyl 5-bromo-2-methyl-3-nitrobenzoate, is included for comparative purposes in the Infrared Spectroscopy section.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.05 | d | 1H | 2.4 | Ar-H |

| 7.86 | d | 1H | 2.4 | Ar-H |

| 2.45 | s | 3H | - | -CH₃ |

Solvent: DMSO-d₆, Frequency: 400 MHz

Table 2: Predicted 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~150 | C-NO₂ |

| ~140 | C-CH₃ |

| ~138 | Ar-C-H |

| ~130 | Ar-C-H |

| ~125 | C-Br |

| ~120 | C-COOH |

| ~20 | -CH₃ |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of Methyl 5-bromo-2-methyl-3-nitrobenzoate

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-2850 | C-H stretch (aromatic and methyl) |

| ~1730 | C=O stretch (ester) |

| ~1580, ~1480 | C=C stretch (aromatic) |

| ~1530 | N-O asymmetric stretch (nitro) |

| ~1350 | N-O symmetric stretch (nitro) |

| ~1250 | C-O stretch (ester) |

| ~800-600 | C-Br stretch |

Source: PubChem.[1]

For the target acid, the C=O stretch of the carboxylic acid would typically appear as a broad band around 1700-1725 cm⁻¹, and a broad O-H stretch would be expected in the range of 3300-2500 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 259/261 | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 242/244 | [M-OH]⁺ |

| 214/216 | [M-COOH]⁺ |

| 198/200 | [M-COOH-O]⁺ |

| 135 | [M-Br-NO₂]⁺ |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

1H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

-

13C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of 13C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts relative to the internal standard (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For Electron Ionization (EI-MS), a direct insertion probe can be used for solid samples.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive or negative ion mode.

-

A typical mass range would be m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

Synthesis and Analysis Workflow

The following diagrams illustrate the logical flow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-methyl-3-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2-methyl-3-nitrobenzoic acid, an important intermediate in various fields of chemical synthesis.[1] The synthesis involves a two-step process commencing with the bromination of 2-methylbenzoic acid, followed by the nitration of the resulting intermediate. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic route to aid in its practical application.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a two-step reaction sequence:

-

Bromination of 2-methylbenzoic acid: This initial step introduces a bromine atom onto the aromatic ring of 2-methylbenzoic acid. The primary product of this reaction is 5-Bromo-2-methylbenzoic acid, although a minor isomer, 3-Bromo-2-methylbenzoic acid, may also be formed.[2]

-

Nitration of 5-Bromo-2-methylbenzoic acid: The intermediate from the first step is then subjected to nitration to introduce a nitro group at the 3-position of the benzene ring, yielding the final product, this compound. The directing effects of the existing carboxyl, methyl, and bromo substituents guide the regioselectivity of this electrophilic aromatic substitution.

A visual representation of this synthetic pathway is provided below.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

Two alternative methods for the bromination of 2-methylbenzoic acid are presented below.

Method A: Using Bromine in Sulfuric Acid [2]

-

Materials: 2-methylbenzoic acid, concentrated sulfuric acid, bromine, ice water.

-

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, dissolve 10.00 g (73.45 mmol) of 2-methylbenzoic acid in 15 mL of concentrated sulfuric acid at room temperature.

-

Add 17.6 g (110.14 mmol) of bromine dropwise over 10 minutes.

-

Stir the reaction mixture at 25 °C for 20 hours.

-

Pour the reaction solution into 60 mL of ice water to precipitate the solid product.

-

Filter the precipitate, wash it with 20 mL of water, and air-dry it at 60 °C overnight.

-

Method B: Using 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (DBDMH) [2]

-

Materials: 2-methylbenzoic acid, concentrated sulfuric acid, 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione, ice-cold water.

-

Procedure:

-

To a mixture of 15 g (110.29 mmol) of 2-methylbenzoic acid in 60 mL of concentrated sulfuric acid, add 18.19 g (60.66 mmol) of 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Upon completion of the reaction, slowly pour the mixture onto 400 mL of ice-cold water.

-

A solid will precipitate. Filter the solid and dry it under a vacuum.

-

Step 2: Synthesis of this compound

This protocol is adapted from the nitration of a similar substrate, 2-bromobenzoic acid.[3]

-

Materials: 5-Bromo-2-methylbenzoic acid, concentrated sulfuric acid, concentrated nitric acid, crushed ice.

-

Procedure:

-

In a flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while maintaining a cool temperature using an ice bath.

-

In a separate beaker, dissolve the 5-Bromo-2-methylbenzoic acid obtained from Step 1 in a minimal amount of concentrated sulfuric acid.

-

Cool the solution of the benzoic acid derivative in an ice bath to below 5 °C.

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-Bromo-2-methylbenzoic acid, ensuring the reaction temperature does not exceed 10-15 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for another 1-2 hours.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.

-

Dry the purified this compound.

-

Quantitative Data

The following table summarizes the quantitative data reported for the synthesis of the intermediate, 5-Bromo-2-methylbenzoic acid.

| Parameter | Method A: Bromine in H₂SO₄ | Method B: DBDMH in H₂SO₄ |

| Starting Material | 2-methylbenzoic acid | 2-methylbenzoic acid |

| Brominating Agent | Bromine | 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione |

| Yield | 97% (crude) | 88% |

| Isomer Ratio (5-Br : 3-Br) | 62 : 38 (crude) | Not Reported |

| Purified Yield (after recrystallization) | 38.5% (with 91:9 isomer ratio) | Not Applicable |

| Reference | [2] | [2] |

¹H NMR Data for 5-Bromo-2-methylbenzoic acid: (DMSO-d₆, 400 MHz): δ 13.16 (s, 1H), 7.91 (s, 1H), 7.63 (d, J = 8.0 Hz, 1H), 7.27 (d, J = 8.4 Hz, 1H), 2.50 (s, 3H).[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Figure 2: General experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid: Physicochemical Properties and Experimental Determination

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Bromo-2-methyl-3-nitrobenzoic acid. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for synthesis, purification, and formulation. This document details experimental protocols for determining its melting point and solubility and presents the limited available data in a structured format.

Physicochemical Properties

Quantitative data for the specific compound of interest, this compound (CAS: 107650-20-4), is not extensively available in the public domain. The following tables summarize the available data for the compound and related analogs to provide a comparative reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H6BrNO4 | ChemBK |

| Molar Mass | 260.04 g/mol | ChemBK |

| Density | 1.778 g/cm³ | ChemBK |

| Boiling Point | 376.983 °C at 760 mmHg | ChemBK |

| Flash Point | 181.793 °C | ChemBK |

| Refractive Index | 1.633 | ChemBK |

Note: The melting point for this compound is not explicitly available in the reviewed literature. For comparison, the related compound 3-Bromo-5-nitrobenzoic acid has a melting point of 159-161°C[1]. The methyl ester, Methyl 5-Bromo-2-methyl-3-nitrobenzoate, has a reported melting point of 51.0 to 55.0 °C[2].

Table 2: Comparative Solubility of Benzoic Acid Derivatives in Various Solvents at Different Temperatures

| Solvent | 3-Nitrobenzoic Acid Solubility (mol·L⁻¹) |

| Methanol | > Ethanol > Ethyl Acetate |

| Acetonitrile | > Dichloromethane > Toluene > Water |

Note: Specific solubility data for this compound was not found. However, the general solubility trend for nitro-derivatives of benzoic acid in common organic solvents is presented[3]. The solubility of 3-nitrobenzoic acid has been determined experimentally in several solvents, providing a useful reference[4].

Experimental Protocols

The following sections detail standardized experimental procedures for determining the melting point and solubility of a solid organic compound like this compound.

The determination of a melting point is a fundamental technique to assess the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will lower and broaden the melting range[5].

Principle: A small, powdered sample of the substance is heated at a controlled rate, and the temperature at which the solid transitions to a liquid is observed and recorded[6].

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

-

The solid sample (this compound)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle[6][7].

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the sealed end of the tube on a hard surface to compact the sample to a height of about 2-3 mm[8].

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus[6].

-

Approximate Melting Point Determination: Heat the sample rapidly to get a preliminary, approximate melting point. This allows for a more precise measurement in subsequent trials[5].

-

Precise Melting Point Determination: Allow the apparatus to cool. Then, begin heating again at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the approximate melting point[8].

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). The recorded range is the melting point of the sample.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent[3].

Principle: An excess amount of the solid solute is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus and Materials:

-

Analytical balance

-

Vials with tight-sealing caps

-

Constant-temperature orbital shaker or water bath[3]

-

Centrifuge or syringe filters (e.g., 0.45 µm)[3]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis[3]

-

The solid sample (this compound)

-

Chosen solvents (e.g., water, ethanol, methanol, acetonitrile)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the solid sample to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium[3][9].

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial and seal it tightly to prevent evaporation[3].

-

Equilibration: Place the vial in a constant-temperature shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the mixture for a period of 24 to 72 hours to allow it to reach thermodynamic equilibrium[3].

-

Phase Separation: After equilibration, allow the undissolved solid to settle. To ensure the supernatant is free of solid particles, either centrifuge the vial or filter the supernatant using a syringe filter[3].

-

Sample Analysis: Carefully take a known volume of the clear supernatant and dilute it with the appropriate solvent in a volumetric flask.

-

Concentration Measurement: Analyze the diluted sample using a calibrated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[3].

-

Solubility Calculation: Calculate the solubility of the compound in the solvent from the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationship of solubility in the context of drug development.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Experimental Solubility Determination.

Caption: Role of Solubility in Drug Development.

References

- 1. 3-Bromo-5-nitrobenzoic acid | CAS#:6307-83-1 | Chemsrc [chemsrc.com]

- 2. Methyl 5-Bromo-2-methyl-3-nitrobenzoate | 220514-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. westlab.com [westlab.com]

- 7. scribd.com [scribd.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-depth Technical Guide on the Reactivity and Stability of 5-Bromo-2-methyl-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the reactivity and stability of 5-Bromo-2-methyl-3-nitrobenzoic acid. Due to the limited specific experimental data for this compound in publicly accessible literature, this guide leverages information on closely related analogs and theoretical chemical principles to offer insights into its properties and potential applications. All quantitative data is summarized in structured tables, and where available, detailed experimental methodologies are provided.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrNO₄. Its structure, featuring a bromine atom, a methyl group, and a nitro group on the benzoic acid backbone, imparts a unique combination of electronic and steric properties that govern its reactivity and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₄ | --INVALID-LINK-- |

| Molar Mass | 260.04 g/mol | --INVALID-LINK-- |

| CAS Number | 107650-20-4 | --INVALID-LINK-- |

| Appearance | Colorless to light yellow powder | --INVALID-LINK-- |

| Density | 1.778 g/cm³ | ChemBK |

| Boiling Point | 376.983°C at 760 mmHg | ChemBK |

| Flashing Point | 181.793°C | ChemBK |

Stability Profile

Direct experimental data on the thermal and photostability of this compound is scarce. However, based on general chemical principles and data from related compounds, the following can be inferred.

Thermal Stability: The compound is reported to be relatively stable at room temperature.[1] The presence of a nitro group suggests potential thermal instability at elevated temperatures. Studies on nitrobenzoic acid isomers indicate that they undergo exothermic decomposition at temperatures ranging from 120°C to 210°C. The decomposition of these related compounds is characterized as a single n-order reaction. It is plausible that this compound exhibits similar thermal behavior.

Photostability: A related compound, 5-Bromo-2-fluoro-3-nitro-benzoic acid methyl ester, is noted to be unstable under light and should be protected from sunlight. This suggests that this compound may also be susceptible to photodegradation. Aromatic compounds containing nitro and bromo substituents can undergo photochemical reactions, and therefore, it is recommended to store the compound in a light-protected environment.

Chemical Stability: The compound should be stored away from strong oxidizing agents, reducing agents, and strong acids to prevent decomposition.[1]

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis, with its reactivity being primarily dictated by the interplay of its functional groups.[1] The electron-withdrawing nature of the nitro and carboxylic acid groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the bromine atom serves as a potential leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group ortho and para to the bromine and carboxylic acid groups significantly enhances the electrophilicity of the carbon atoms of the benzene ring, making it susceptible to attack by nucleophiles.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Addition of Reagents: Add the desired nucleophile (e.g., an amine, alkoxide, or thiol; 1.1-1.5 equivalents) to the solution, followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base; 2.0-3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-150°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for a typical nucleophilic aromatic substitution reaction.

Biological Activity and Signaling Pathways

There is currently no direct experimental evidence in the peer-reviewed literature detailing the biological activity or the modulation of specific signaling pathways by this compound. However, the broader class of substituted benzoic acids is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Furthermore, in silico toxicology predictions for nitroaromatic compounds suggest that this class of molecules can have various biological effects. The specific toxicological and biological profile of this compound would need to be determined through experimental assays.

Experimental Protocols for Biological Assays

Should researchers wish to investigate the biological activity of this compound, the following standard assays are recommended:

1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)

-

Method: Broth microdilution method.

-

Procedure: A two-fold serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.

2. Cytotoxicity Assay (MTT Assay)

-

Method: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Procedure: Cancer or normal cell lines are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the compound and incubated for a specified period (e.g., 24, 48, or 72 hours). MTT solution is added, and the resulting formazan crystals are solubilized. The absorbance is measured using a microplate reader to determine cell viability.

Logical Flow for Biological Screening

Caption: A logical workflow for the biological screening of the target compound.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. While its own reactivity and stability profile is not extensively documented, analogies to related compounds suggest it is a reactive and moderately stable molecule under controlled conditions. The significant gap in the understanding of its biological activity presents an opportunity for future research to explore its potential therapeutic applications. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in investigating this compound further.

References

An In-depth Technical Guide to 5-Bromo-2-methyl-3-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitrobenzoic acid, with the IUPAC name This compound [1], is a highly functionalized aromatic carboxylic acid. Its strategic substitution pattern makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its significant role as a key intermediate in the synthesis of prominent therapeutic agents.

Physicochemical Properties

This compound is a solid, appearing as a white to brown powder or crystal. A summary of its key physicochemical properties is presented in Table 1 for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 107650-20-4 | [1] |

| Molecular Formula | C₈H₆BrNO₄ | [1][2] |

| Molecular Weight | 260.04 g/mol | [2] |

| Appearance | White to Brown powder to crystal | |

| Melting Point | 177.0 to 187.0 °C | |

| Boiling Point | 377.0 ± 42.0 °C at 760 mmHg | [1] |

| Purity | >97.0% (GC) |

Synthesis of this compound

A logical and effective synthetic pathway to this compound involves a two-step process starting from 2-methylbenzoic acid: bromination followed by nitration. The directing effects of the substituents on the aromatic ring guide the regioselectivity of each step.

Plausible Synthetic Pathway

The synthesis commences with the bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The bromination is expected to occur at the position para to the activating methyl group, yielding 5-bromo-2-methylbenzoic acid. Subsequent nitration of this intermediate introduces a nitro group. The existing methyl and bromo substituents will direct the incoming nitro group.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for bromination and nitration of aromatic compounds[3][4][5].

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylbenzoic acid (1.0 equivalent) in concentrated sulfuric acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine (1.5 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 20 hours.

-

Work-up: Carefully pour the reaction mixture into ice water. The crude 5-bromo-2-methylbenzoic acid will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from ethanol[4].

Step 2: Synthesis of this compound

-

Nitrating Mixture Preparation: In a separate flask, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath.

-

Reaction Setup: Dissolve the 5-bromo-2-methylbenzoic acid obtained from Step 1 in concentrated sulfuric acid in a round-bottom flask and cool to 0-5 °C in an ice-water bath.

-

Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 5-bromo-2-methylbenzoic acid, ensuring the temperature does not exceed 10 °C[3].

-

Reaction: After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture over crushed ice with vigorous stirring. The product, this compound, will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two non-equivalent aromatic protons, a singlet for the methyl group protons, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing and -donating effects of the bromo, methyl, nitro, and carboxylic acid groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and C-Br stretching vibrations.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several important pharmaceutical compounds. Its utility is highlighted in the production of Canagliflozin, a medication for type 2 diabetes, and EPZ005687, a compound investigated in cancer research.

Synthesis of Canagliflozin

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor that helps to lower blood sugar in patients with type 2 diabetes by promoting the excretion of glucose in the urine[6]. This compound serves as a key starting material for the synthesis of the aromatic core of Canagliflozin. The synthetic route involves multiple steps, including the reduction of the nitro group to an amine, which is then further functionalized.

Safety Information

This compound is classified as harmful and an irritant. It is reported to cause skin and eye irritation[1]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate of significant value, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of complex, biologically active molecules. The detailed synthetic protocol and understanding of its applications provided in this guide are intended to support researchers and professionals in their drug discovery and development endeavors. Further research to fully characterize its spectroscopic properties and explore new synthetic applications is warranted.

References

molecular weight and formula of 5-Bromo-2-methyl-3-nitrobenzoic acid

An In-depth Technical Guide on 5-Bromo-2-methyl-3-nitrobenzoic Acid

This guide provides essential technical data on this compound, a chemical compound relevant to researchers and professionals in the fields of organic chemistry and drug development.

Core Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a benzene ring functionalized with a bromine atom, a methyl group, a nitro group, and a carboxylic acid group.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Chemical Formula | C₈H₆BrNO₄ | [1][2][3] |

| Molecular Weight | 260.04 g/mol | [1][2] |

| CAS Number | 107650-20-4 | [2][3] |

| Appearance | Colorless to light yellow solid powder | [1] |

| Melting Point | 175-180 °C | [1] |

Experimental Protocols

Molecular Structure and Functional Groups

The logical arrangement of the functional groups on the central benzene ring dictates the chemical properties and reactivity of this compound. The following diagram illustrates the relationship between the core structure and its substituents.

Caption: Molecular component relationship for this compound.

References

Methodological & Application

Application Notes and Protocols: 5-Bromo-2-methyl-3-nitrobenzoic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-methyl-3-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a methyl group, and a nitro group, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes on its utility as a key intermediate in the synthesis of pharmaceutical agents, including a precursor to the antidiabetic drug Canagliflozin. Experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 107650-20-4 |

| Molecular Formula | C₈H₆BrNO₄ |

| Molecular Weight | 260.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity | Typically >98% |

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of various high-value organic molecules. The presence of orthogonal functional groups allows for selective transformations, making it an ideal intermediate in multi-step syntheses.

Precursor for the Synthesis of a Canagliflozin Intermediate

A significant application of this compound is in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The compound is a precursor to a key thiophene-containing intermediate. While the full synthesis of Canagliflozin is a multi-step process, the initial steps involve the conversion of this compound to a key benzoylthiophene derivative.

A plausible synthetic pathway involves the initial reduction of the nitro group, followed by diazotization and subsequent reactions to install the thiophene moiety. A related patent describes the acylation of a thiophene derivative with a derivative of 5-bromo-2-methylbenzoic acid.[1] Another key transformation is the reduction of the carbonyl group to a methylene group to furnish the 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene intermediate.[2]

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol is a proposed synthetic route based on established organic chemistry principles for the nitration of substituted benzoic acids.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

5-Bromo-2-methylbenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 5-bromo-2-methylbenzoic acid to concentrated sulfuric acid while stirring until fully dissolved.

-

Cool the mixture to 0-5 °C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 5-bromo-2-methylbenzoic acid, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of a Key Canagliflozin Intermediate

This protocol outlines the synthesis of (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone, a key intermediate for Canagliflozin, via a Friedel-Crafts acylation reaction.

Caption: Synthesis of a key Canagliflozin intermediate.

Materials:

-

5-Bromo-2-methylbenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

2-(4-Fluorophenyl)thiophene

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, suspend or dissolve 5-bromo-2-methylbenzoic acid in an excess of thionyl chloride. A catalytic amount of DMF can be added. Heat the mixture to reflux for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-methylbenzoyl chloride.

-

Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene in anhydrous DCM and cool to 0 °C. Slowly add aluminum chloride in portions. To this mixture, add a solution of the crude 5-bromo-2-methylbenzoyl chloride in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of cold 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ketone.

| Intermediate | Yield | Purity | Reference |

| (5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | Not explicitly stated, but related acylation reactions proceed in good to excellent yields. | >98% (typical for pharmaceutical intermediates) | Based on similar reactions in[1] |

Protocol 3: Reduction of the Ketone Intermediate

This protocol describes the reduction of the ketone intermediate to the corresponding methylene compound, another crucial step in the synthesis of Canagliflozin.[2]

Caption: Reduction of the ketone intermediate for Canagliflozin synthesis.

Materials:

-

(5-bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone

-

Borane tetrahydrofuran complex solution (1M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the ketone intermediate in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Add the 1M borane-THF complex solution dropwise at room temperature.

-

Heat the reaction mixture to 50-55 °C and stir for 12 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature and cautiously add water to quench the excess borane.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous residue with DCM.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified if necessary.

| Product | Yield | Purity | Reference |

| 2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 97.7% | 99.0% | [2] |

Application in the Synthesis of EZH2 Inhibitors

While a specific protocol for the use of this compound in the synthesis of the EZH2 inhibitor EPZ005687 is not detailed in the provided search results, the structural motifs present in this building block are highly relevant for the synthesis of various enzyme inhibitors. The 2-methyl-3-nitrobenzoic acid core can be elaborated into complex heterocyclic systems that are often found in kinase and methyltransferase inhibitors. The nitro group can be reduced to an amine, which can then be used as a handle for further functionalization, such as amide bond formation or the construction of nitrogen-containing heterocycles. The bromine atom allows for the introduction of various substituents via cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of potential drug candidates.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: The provided protocols are for informational purposes for qualified researchers and should be adapted and optimized as necessary. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: 5-Bromo-2-methyl-3-nitrobenzoic Acid in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Bromo-2-methyl-3-nitrobenzoic acid as a precursor in the synthesis of azo dyes. While direct use of this compound in dye synthesis is not widely documented, its chemical structure lends itself to a two-step synthesis pathway involving the reduction of the nitro group followed by diazotization and coupling to form a variety of azo dyes. This document outlines detailed experimental protocols for these key transformations and summarizes representative quantitative data to facilitate research and development in dye chemistry and related fields.

Introduction

This compound is a highly functionalized aromatic compound. For the synthesis of azo dyes, the nitro group is typically reduced to a primary amine, yielding 2-amino-5-bromo-3-methylbenzoic acid. This amino derivative can then serve as a diazo component. The diazotization of this amine, followed by coupling with various electron-rich aromatic compounds (coupling components), can produce a diverse library of azo dyes with potentially interesting chromophoric and biological properties. The presence of the bromo, methyl, and carboxylic acid groups on the phenyl ring of the diazo component can influence the final properties of the dye, such as its color, solubility, and binding affinity to substrates.

Experimental Protocols

The synthesis of azo dyes from this compound is a two-stage process. The first stage is the reduction of the nitro group to an amine, and the second stage is the synthesis of the azo dye via diazotization and coupling.

Protocol 1: Reduction of this compound to 2-amino-5-bromo-3-methylbenzoic acid

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine using a metal in an acidic medium.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (10% w/v)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.

-

To this suspension, add an excess of the reducing agent, such as Tin(II) chloride dihydrate (3.0-5.0 eq) or Iron powder (3.0-5.0 eq).

-

Slowly add concentrated hydrochloric acid (an amount sufficient to dissolve the tin salt or activate the iron) to the mixture while stirring. The addition should be done cautiously as the reaction can be exothermic.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Carefully neutralize the excess acid by the dropwise addition of a 10% NaOH solution until the pH is approximately 7-8. This will precipitate the tin or iron hydroxides.

-

Filter the mixture through a pad of celite to remove the metal hydroxides. Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and the washings. The solvent can be removed under reduced pressure.

-

The resulting crude 2-amino-5-bromo-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of a Representative Azo Dye from 2-amino-5-bromo-3-methylbenzoic acid

This protocol details the diazotization of 2-amino-5-bromo-3-methylbenzoic acid and its subsequent coupling with a common coupling component, 2-naphthol, to produce a representative azo dye.

Materials:

-

2-amino-5-bromo-3-methylbenzoic acid (from Protocol 1)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ice

Procedure:

Part A: Diazotization of 2-amino-5-bromo-3-methylbenzoic acid

-

In a beaker, dissolve 2-amino-5-bromo-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled amine solution. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for another 20-30 minutes. The formation of the diazonium salt can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part B: Azo Coupling with 2-Naphthol

-

In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.

-

Collect the crude dye by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water until the filtrate is neutral.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid.

-

Dry the purified dye in a vacuum oven at a moderate temperature.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of amino- and azo- compounds derived from precursors structurally similar to this compound. This data is intended to provide an expectation of the outcomes of the described protocols.

Table 1: Representative Yields for the Reduction of Aromatic Nitro Compounds

| Starting Material | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-Nitrobenzoic acid | Pd/C, H₂ | Water/NaOH | 60-70°C, 2-4 MPa | 4-Aminobenzoic acid | >96 |

| 3-Nitro salicylic acid | Zn, HCl | Water | Reflux, 4h | 3-Amino salicylic acid | Not specified |

| p-Nitrobenzoic acid | (NH₄)₂S₂O₃ | Ethanol/Water | Reflux, 4h | p-Aminobenzoic acid | ~85 |

Table 2: Representative Spectroscopic Data for Azo Dyes Derived from Aminobenzoic Acids

| Diazo Component | Coupling Component | λmax (nm) | ¹H NMR (δ, ppm) |

| 3-Amino salicylic acid | Aniline | 418 | 5.15 (s, 1H, OH), 6.21 (s, 2H, NH₂), 6.85 (dd, 2H, Ar-H), 7.56-7.90 (m, 5H, Ar-H), 10.86 (s, 1H, COOH)[1] |

| 3-Amino salicylic acid | 4-Amino-2-nitroaniline | 449, 541 | 5.30 (s, 1H, OH), 6.22 (s, 2H, NH₂), 7.10 (d, 1H, Ar-H), 7.75-7.98 (m, 5H, Ar-H), 10.68 (s, 1H, COOH)[1] |

| 4-Amino-2-nitrobenzoic acid | Phenol | Not specified | Not specified |

Mandatory Visualization

The following diagrams illustrate the overall workflow for the synthesis of an azo dye from this compound.